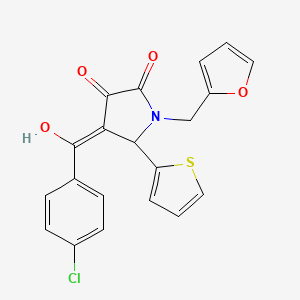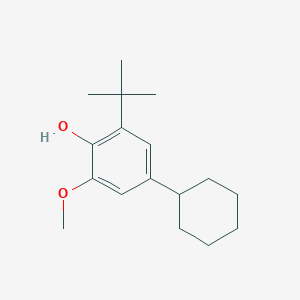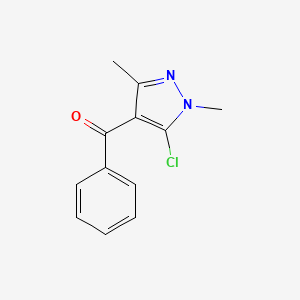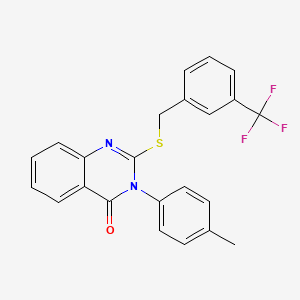
4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorobenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic molecule with the following structural formula:
Structure: C18H11ClO3S
This compound combines a furan ring, a thiophene ring, and a pyrrolone ring, making it structurally diverse. Its synthesis involves several steps, and it has garnered interest due to its potential biological activities.
Preparation Methods
a. Synthetic Routes
The synthetic routes for this compound vary, but a common approach involves the condensation of 4-chlorobenzoyl chloride with 2-furylacetaldehyde in the presence of a base. The subsequent cyclization forms the pyrrolone ring. Detailed reaction conditions and mechanisms are available in the literature .
b. Industrial Production
While not widely produced industrially, research laboratories synthesize this compound for further investigations. Scale-up processes would require optimization and cost-effective methods.
Chemical Reactions Analysis
a. Reactivity
Oxidation: The furan and thiophene rings are susceptible to oxidation under appropriate conditions.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
b. Common Reagents
Base: Used in the initial condensation step.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
c. Major Products
The major products depend on the specific reaction conditions. Oxidation may yield an acid derivative, while reduction leads to the alcohol form.
Scientific Research Applications
This compound has diverse applications:
Medicine: Investigated for potential antitumor and anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
The exact mechanism remains under investigation. It likely interacts with cellular targets, affecting pathways related to inflammation and cell growth.
Comparison with Similar Compounds
While unique in its combination of heterocyclic rings, it shares similarities with other pyrrolones and furan derivatives. Notable similar compounds include furanone , thiophenone , and pyrrolidinone derivatives.
Properties
Molecular Formula |
C20H14ClNO4S |
|---|---|
Molecular Weight |
399.8 g/mol |
IUPAC Name |
(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H14ClNO4S/c21-13-7-5-12(6-8-13)18(23)16-17(15-4-2-10-27-15)22(20(25)19(16)24)11-14-3-1-9-26-14/h1-10,17,23H,11H2/b18-16- |
InChI Key |
BZPGCXSSPUFVMA-VLGSPTGOSA-N |
Isomeric SMILES |
C1=COC(=C1)CN2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=CC=CS4 |
Canonical SMILES |
C1=COC(=C1)CN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide](/img/structure/B12010160.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010193.png)

![[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12010222.png)



![N-[1-({[(2-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-(1-naphthyl)acetamide](/img/structure/B12010235.png)
